molecular formula C33H30N2O2 B15207921 (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)

Cat. No.: B15207921
M. Wt: 486.6 g/mol
InChI Key: OVOCMYNMEAPQKO-LOYHVIPDSA-N
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Description

(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) is a complex organic compound that features a unique structure with two oxazole rings connected by a propane-2,2-diyl bridge and substituted with biphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) typically involves a multi-step process. One common method starts with the preparation of the oxazole rings, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The biphenyl groups are then introduced via a coupling reaction, such as Suzuki or Stille coupling, using palladium catalysts. The final step involves the formation of the propane-2,2-diyl bridge, which can be achieved through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The oxazole rings can be oxidized to form oxazoles.

    Reduction: The biphenyl groups can be reduced to form cyclohexyl derivatives.

    Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole rings can yield oxazoles, while reduction of the biphenyl groups can produce cyclohexyl derivatives.

Scientific Research Applications

(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It may serve as a scaffold for the development of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, with specific mechanical and thermal properties.

Mechanism of Action

The mechanism by which (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4,4′-(Ethene-1,2-diyl)diphenol
  • (E)-4,4′-(Ethene-1,2-diyl)bis(2-methoxyphenol)
  • (E)-4,4′-(Ethene-1,2-diyl)bis(2,6-dimethoxyphenol)

Uniqueness

(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) is unique due to its specific structural features, including the presence of oxazole rings and biphenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from materials science to pharmaceuticals.

Properties

Molecular Formula

C33H30N2O2

Molecular Weight

486.6 g/mol

IUPAC Name

(4S)-4-(4-phenylphenyl)-2-[2-[(4S)-4-(4-phenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C33H30N2O2/c1-33(2,31-34-29(21-36-31)27-17-13-25(14-18-27)23-9-5-3-6-10-23)32-35-30(22-37-32)28-19-15-26(16-20-28)24-11-7-4-8-12-24/h3-20,29-30H,21-22H2,1-2H3/t29-,30-/m1/s1

InChI Key

OVOCMYNMEAPQKO-LOYHVIPDSA-N

Isomeric SMILES

CC(C)(C1=N[C@H](CO1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=C(C=C5)C6=CC=CC=C6

Canonical SMILES

CC(C)(C1=NC(CO1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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